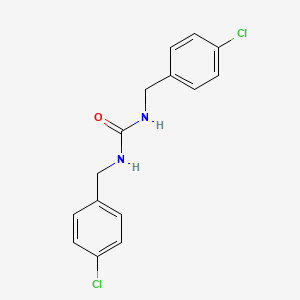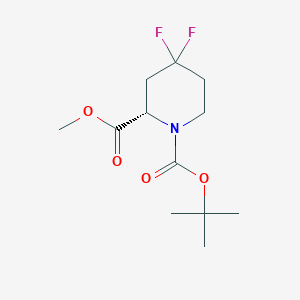
(S)-1-tert-Butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-tert-Butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a piperidine ring substituted with tert-butyl, methyl, and difluoro groups, making it an interesting subject for chemical research due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-tert-Butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.
Introduction of Substituents: The tert-butyl, methyl, and difluoro groups are introduced through various substitution reactions. For example, tert-butyl groups can be added using tert-butyl halides under basic conditions, while difluoro groups can be introduced using fluorinating agents like diethylaminosulfur trifluoride (DAST).
Chiral Resolution: The chiral center is resolved using chiral catalysts or chiral auxiliaries to obtain the desired (S)-enantiomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the difluoro groups, potentially converting them to mono-fluoro or non-fluorinated derivatives.
Substitution: The tert-butyl and difluoro groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or organolithium compounds for nucleophilic substitution; halogenating agents for electrophilic substitution.
Major Products:
- Oxidation products include ketones and carboxylic acids.
- Reduction products include mono-fluoro or non-fluorinated derivatives.
- Substitution products vary depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
(S)-1-tert-Butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-1-tert-Butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
- ®-1-tert-Butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate
- 1-tert-Butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate (racemic mixture)
- 1-tert-Butyl 2-methyl 4-fluoropiperidine-1,2-dicarboxylate
Comparison:
Chirality: The (S)-enantiomer is distinct from the ®-enantiomer due to its specific spatial arrangement, which can result in different biological activities.
Fluorination: The presence of two fluorine atoms in the (S)-1-tert-Butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate makes it unique compared to mono-fluorinated or non-fluorinated analogs, potentially affecting its reactivity and interactions with molecular targets.
Eigenschaften
Molekularformel |
C12H19F2NO4 |
|---|---|
Molekulargewicht |
279.28 g/mol |
IUPAC-Name |
1-O-tert-butyl 2-O-methyl (2S)-4,4-difluoropiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(17)15-6-5-12(13,14)7-8(15)9(16)18-4/h8H,5-7H2,1-4H3/t8-/m0/s1 |
InChI-Schlüssel |
ATJHVMVWSYGNJH-QMMMGPOBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC(C[C@H]1C(=O)OC)(F)F |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




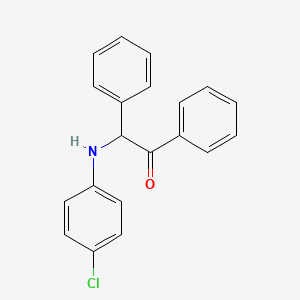
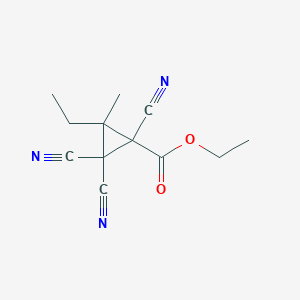
![7-(dimethylamino)-4,4-bis[4-(dimethylamino)phenyl]-2-methyl-3H-phthalazin-1-one](/img/structure/B14016147.png)

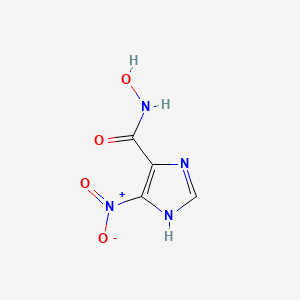


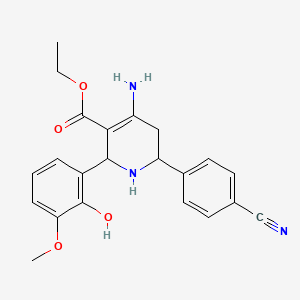
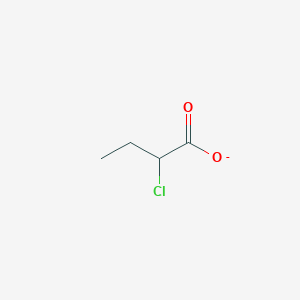
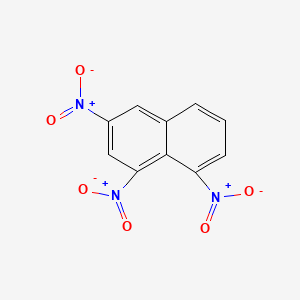
![Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B14016189.png)
